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For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine7.5 in Fluorescent Western
Blotting
Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that offers significant advantages

for Western blotting applications. Its excitation and emission maxima are in the NIR spectrum

(approximately 788 nm and 808 nm, respectively), a region where biological molecules and

materials exhibit minimal autofluorescence.[1][2][3] This results in a higher signal-to-noise ratio,

enabling more sensitive detection and more accurate quantification of target proteins,

especially those with low abundance.[4][5] The stability of the fluorescent signal from NIR dyes

also provides a wider linear dynamic range compared to traditional chemiluminescent methods.

[4]

This document provides detailed protocols for the use of Cyanine7.5 carboxylic acid in

Western blotting, from the initial activation and conjugation to an antibody, through to the final

imaging steps.

Core Principles: From Carboxylic Acid to
Fluorescent Signal
Cyanine7.5 carboxylic acid is not directly reactive with proteins. To be used for antibody

labeling, the carboxylic acid group must first be activated to a more reactive form, typically an
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N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide chemistry,

with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6]

[7] The resulting Cy7.5-NHS ester can then efficiently react with primary amines (e.g., on lysine

residues) on the antibody to form a stable amide bond.

Data Presentation: Quantitative Parameters for
Optimal Results
The following tables summarize key quantitative data for the successful application of

Cyanine7.5 in Western blotting.

Table 1: Cyanine7.5 Spectral Properties and Recommended Imaging Settings

Parameter Value Notes

Excitation Maximum ~788 nm[1][2]
Optimal excitation wavelength

for maximal fluorescence.

Emission Maximum ~808 nm[1][2]
The center of the emission

spectrum to be captured.

Recommended Excitation

Source

Laser or LED with output at or

near 785 nm[8]

Ensure compatibility with your

imaging system.

Recommended Emission Filter

Long-pass or band-pass filter

centered around 800-820

nm[5][8]

To isolate the Cy7.5

fluorescence from background

and other channels.

Table 2: Recommended Starting Conditions for Antibody Labeling with Cyanine7.5
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Parameter
Recommended
Range/Value

Notes

Antibody Concentration 2 - 10 mg/mL[9]
Higher concentrations can

improve labeling efficiency.

Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)[10]

Crucial for the reaction

between the NHS ester and

primary amines.

Dye-to-Antibody Molar Ratio
5:1 to 20:1 (Starting point:

10:1)[11][12]

This needs to be optimized for

each antibody to achieve a

good degree of labeling (DOL)

without affecting antibody

function.

Degree of Labeling (DOL) 2 - 6 for Cy7[10]

A higher DOL is not always

better and can lead to signal

quenching or protein

aggregation.

Table 3: Recommended Reagents and Conditions for Fluorescent Western Blotting
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Step Reagent/Parameter Recommendation Rationale

Membrane Selection
Low-fluorescence

PVDF[13][14]

PVDF generally has a

higher binding

capacity, which is

good for low-

abundance proteins.

Low-fluorescence

formulations are

essential for NIR

imaging to minimize

background.

Nitrocellulose can also

be used but may have

lower binding capacity

and can be more

brittle.[14][15]

Blocking Buffer

Commercial NIR-

specific blocking

buffers or 5% non-fat

dry milk or BSA in

TBS[16][17]

Specialized blocking

buffers are formulated

to reduce non-specific

binding and

background in

fluorescent Westerns.

Avoid buffers

containing Tween-20

during the blocking

step as it can be

autofluorescent.[18]

Primary Antibody

Dilution

1:1000 to 1:5000

(start with datasheet

recommendation)[19]

Optimal dilution needs

to be determined

empirically.

Secondary Antibody

(Cy7.5 labeled)

Dilution

1:10,000 to

1:25,000[17]

NIR dyes are very

bright, allowing for

higher dilutions which

can reduce

background.

Wash Buffer

Tris-Buffered Saline

with 0.1% Tween-20

(TBST)[18]

Effective for removing

non-specifically bound

antibodies.
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Experimental Protocols
Protocol 1: Activation of Cyanine7.5 Carboxylic Acid and
Conjugation to an Antibody
This protocol describes the two-step process of activating Cyanine7.5 carboxylic acid with

EDC and NHS, followed by conjugation to a primary or secondary antibody.

Materials:

Cyanine7.5 carboxylic acid

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Antibody to be labeled (in an amine-free buffer like PBS)

Activation Buffer: 0.1 M MES, pH 4.5-5.0[6]

Coupling Buffer: 1X PBS, pH 7.2-7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

Desalting column (e.g., Sephadex G-25)

Procedure:

Activation of Cyanine7.5 Carboxylic Acid: a. Dissolve Cyanine7.5 carboxylic acid in a

minimal amount of anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and NHS

(or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the

carboxylic acid is a good starting point.[20] c. Add the EDC/NHS solution to the Cyanine7.5

solution. d. Incubate the reaction for 15-30 minutes at room temperature, protected from

light.[20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12377982?utm_src=pdf-body
https://www.benchchem.com/product/b12377982?utm_src=pdf-body
https://www.benchchem.com/product/b12377982?utm_src=pdf-body
https://info.gbiosciences.com/blog/2-step-protein-coupling-edc-nhs
https://www.benchchem.com/product/b12377982?utm_src=pdf-body
https://www.benchchem.com/product/b12377982?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0017125_EDC_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0017125_EDC_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conjugation to the Antibody: a. Equilibrate a desalting column with Coupling Buffer. b. Pass

the activated Cy7.5-NHS ester solution through the desalting column to remove excess EDC

and NHS. Collect the fraction containing the activated dye. c. Immediately add the activated

Cy7.5-NHS ester to your antibody solution. The antibody should be at a concentration of 2-

10 mg/mL in Coupling Buffer. The molar ratio of dye to antibody should be optimized (start

with 10:1).[11][12] d. Incubate the reaction for 1-2 hours at room temperature with gentle

stirring, protected from light.[21]

Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final

concentration of 20-50 mM and incubate for 15-30 minutes.[22] b. Purify the Cy7.5-labeled

antibody from unconjugated dye using a desalting column equilibrated with your desired

storage buffer (e.g., PBS with 0.1% BSA).

Protocol 2: Fluorescent Western Blotting with a
Cyanine7.5-labeled Secondary Antibody
This protocol outlines the steps for performing a fluorescent Western blot using a secondary

antibody conjugated to Cyanine7.5.

Materials:

Protein samples and loading buffer

SDS-PAGE gels and running buffer

Transfer buffer

Low-fluorescence PVDF membrane[13][14]

Methanol

Blocking Buffer (e.g., commercial NIR blocking buffer or 5% non-fat dry milk in TBS)

Primary antibody

Cyanine7.5-labeled secondary antibody
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Wash Buffer (TBST)

Imaging system capable of NIR fluorescence detection

Procedure:

Sample Preparation and Electrophoresis: a. Prepare protein lysates from cells or tissues.[23]

b. Determine protein concentration. c. Mix samples with loading buffer and heat at 95-100°C

for 5 minutes. d. Load samples onto an SDS-PAGE gel and run until the dye front reaches

the bottom.

Protein Transfer: a. Activate the PVDF membrane by incubating in methanol for 15-30

seconds, followed by a brief rinse in water and then equilibration in transfer buffer.[19] b.

Assemble the transfer stack and transfer the proteins from the gel to the membrane.

Blocking: a. After transfer, wash the membrane briefly with water.[19] b. Incubate the

membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer (with 0.1%

Tween-20 added) to the desired concentration. b. Incubate the membrane with the primary

antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Washing: a. Wash the membrane three times for 5 minutes each with a generous volume of

Wash Buffer (TBST).[19]

Secondary Antibody Incubation: a. Dilute the Cy7.5-labeled secondary antibody in Blocking

Buffer (with 0.1% Tween-20 added) to the recommended concentration (e.g., 1:15,000). b.

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature

with gentle agitation, protected from light.

Final Washes: a. Wash the membrane three to four times for 5 minutes each with Wash

Buffer, protected from light. b. Perform a final rinse with TBS (without Tween-20) to remove

any residual detergent.

Imaging: a. Allow the membrane to dry completely in the dark. b. Image the blot using an

imaging system equipped with the appropriate laser/LED and filter set for Cyanine7.5

(Excitation: ~788 nm, Emission: ~808 nm).[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4354265/
https://azurebiosystems.com/support/protocols/fluorescent-western-blot-protocol/
https://azurebiosystems.com/support/protocols/fluorescent-western-blot-protocol/
https://azurebiosystems.com/support/protocols/fluorescent-western-blot-protocol/
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/cyanine7-5/
https://www.lumiprobe.com/p/cy75-nhs-ester
https://www.antibodies.com/catalog/assistive-reagents/cyanine-7-5-nhs-ester-a270180
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations

Protocol 1: Antibody Labeling

Protocol 2: Fluorescent Western Blotting

Activation of Cy7.5 Carboxylic Acid
(EDC/NHS chemistry)

Conjugation to Antibody

Purification of Labeled Antibody

Secondary Antibody Incubation
(Cy7.5-labeled)

Use Labeled Antibody

Sample Preparation & SDS-PAGE

Protein Transfer to PVDF Membrane

Blocking

Primary Antibody Incubation

Washing

Imaging (NIR Scanner)

Click to download full resolution via product page

Caption: Experimental workflow for using Cyanine7.5 in Western blotting.
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Caption: Example signaling pathway analysis using multiplex fluorescent Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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